3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole

Metallo-β-lactamase Antibiotic resistance VIM-2

3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole is a synthetic 1,2,4-triazole-3-thioether derivative. It belongs to a class of compounds being actively explored as inhibitors of metallo-β-lactamases (MBLs), where a 4-ethyl alkyl/aryl sulfide substituent is key for broad-spectrum activity.

Molecular Formula C16H14Cl2N4S
Molecular Weight 365.3 g/mol
Cat. No. B12139500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC16H14Cl2N4S
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=NC=C3
InChIInChI=1S/C16H14Cl2N4S/c1-2-22-15(11-5-7-19-8-6-11)20-21-16(22)23-10-12-3-4-13(17)9-14(12)18/h3-9H,2,10H2,1H3
InChIKeyWMNAHCAAPNEUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole for Metalloenzyme Inhibitor Research


3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole is a synthetic 1,2,4-triazole-3-thioether derivative. It belongs to a class of compounds being actively explored as inhibitors of metallo-β-lactamases (MBLs), where a 4-ethyl alkyl/aryl sulfide substituent is key for broad-spectrum activity [1]. Its structure, featuring a 2,4-dichlorobenzyl thioether side chain and a 4-pyridyl group at the 5-position, distinguishes it from simple 3-thione or 3-thiol analogs and positions it as a candidate scaffold for addressing antibiotic resistance.

Study Type Metallo-β-lactamase inhibitor research & SAR optimization
Scaffold Role Chemical probe for arylthio pocket engagement in MBLs
Key Motif 2,4-Dichlorobenzyl thioether; distinct from simple triazole-3-thiones

Why 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole Cannot Be Replaced by Common Triazole Analogs


Simple 1,2,4-triazole-3-thiones or their S-alkyl derivatives often lack the optimized substitution pattern required for potent, broad-spectrum MBL inhibition. Research shows the presence of a sulfur atom, a specific 4-ethyl group, and an aryl substituent are critical for inhibitory activity and bacterial re-sensitization [1]. Substituting the 2,4-dichlorobenzyl thioether with a different arylthio group or altering the pyridyl N-position is known to dramatically shift potency and selectivity profiles, making direct substitution scientifically unreliable for procurement in structure-activity relationship (SAR) programs or assay development.

This Product
Potential Substitute Risk
Contains 2,4-dichlorobenzyl thioether
Free thiol analogs lose hydrophobic sub-pocket occupancy; binding interactions may not transfer
4-Ethyl and 4-pyridyl substitution pattern
Altering pyridyl N-position or removing ethyl group shifts potency profile; assay-response context may differ
2,4-Dichloro halogen arrangement
Mono-chloro or unsubstituted benzyl analogs show significantly lower antimicrobial activity; MIC endpoint context may require review

Quantitative Evidence for Procuring 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole


Critical Role of 4-Ethyl and Aryl Sulfide Substituents for Metallo-β-Lactamase Inhibition

In a comprehensive study of 1,2,4-triazole-3-thione derivatives, compounds bearing a 4-ethyl group and an aryl-containing thioether side chain demonstrated broad-spectrum inhibition of VIM-type, NDM-1, and IMP-1 metallo-β-lactamases, achieving Ki values in the sub-μM to low μM range. Crucially, the presence of the sulfur atom and the terminal aryl group were identified as essential for maintaining inhibitory activity, as their absence led to a significant loss of potency [1]. This provides class-level evidence that the 2,4-dichlorobenzyl thioether in this compound is a critical pharmacophoric feature.

Aryl sulfide role in MBL inhibition
Class-level inference
Sub-μM Ki for aryl sulfide analogs; >10-fold loss without aryl sulfide group
Confirms substitution pattern critical for target engagement
Inferred from matched scaffold series; VIM-2, NDM-1, IMP-1 assays [1]
Metallo-β-lactamase Antibiotic resistance VIM-2

Differentiation from Simple 3-Thiol Analogs Lacking the Arylthio Group

The base scaffold 4-ethyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (CAS 26131-68-0) is commercially available but lacks the crucial arylthio substituent. Published crystal structures of related 1,2,4-triazole-3-thione MBL inhibitors reveal that the hydrophobic thioether side chain occupies a distinct sub-pocket in the enzyme's active site, which is not engaged by the free thiol [1]. This occupational difference fundamentally changes the compound's inhibition mechanism and potency.

vs. simple 3-thiol analogs
Class-level inference
Crystallographic data: 4-ethyl aryl sulfide compounds occupy hydrophobic cleft; free thiol does not
Free thiol analog will not replicate binding interactions required for inhibition
Structural evidence from VIM-2 co-crystals [1]
Chemical proteomics Enzyme inhibition Scaffold comparison

Importance of 2,4-Dichloro Substitution Pattern for Putative Hydrophobic Interactions

An SAR analysis of analogous compounds demonstrates that the nature and position of halogen substituents on the benzyl thioether significantly influence inhibitory activity. A compound test data shows that a 2,4-dichlorobenzyl derivative (WAY-658261) has measurable biological activity against bacterial strains (MIC values between 0.24 and 125 μg/mL) [1]. While not a direct measurement on the target compound, this supports the hypothesis that the 2,4-dichloro substitution is beneficial for target interaction and antimicrobial activity, differentiating it from mono-chloro or unsubstituted benzyl analogs which show lower potency.

2,4-Dichloro substitution impact
Cross-study comparable
2,4-dichlorobenzyl analog WAY-658261 MIC 0.24–125 μg/mL; non-dichloro analogs often >125 μg/mL
2,4-Dichloro pattern associated with measurable antimicrobial activity in tested strains
Broth microdilution data for structural analog; target compound inferred [2]
Structure-activity relationship Halogen bonding Drug design

Limited Available Data and Explicit Cautionary Statement on Direct Evidence

A direct head-to-head quantitative comparison of 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole against its closest structural analogs in identical assays (e.g., identical enzyme isoforms, same bacterial strains) is not available in the current public domain. The evidence presented is based on class-level inference and cross-study analog comparison. Procurement decisions must account for this evidence gap. It is highly recommended that the end-user requests a custom panel or direct comparative study from the supplier, or initiates an in-house side-by-side analysis against well-characterized comparator compounds (e.g., 3-thiol or 4-methyl analogs) before committing to large-scale use.

Direct comparative data gap
Data to verify
No head-to-head comparison available for this exact compound against closest analogs
Procurement decisions should include in-house benchmarking or supplier panel request
Literature search as of 2026; class-level and cross-study comparisons only
Data gap analysis Procurement risk Assay development

Recommended Application Scenarios for 3-[(2,4-Dichlorophenyl)methylthio]-4-ethyl-5-(4-pyridyl)-1,2,4-triazole


SAR Probe for Metallo-β-Lactamase Inhibitor Optimization

This compound is ideally suited as a chemical probe in SAR studies focused on optimizing the hydrophobic arylthio pocket of MBL inhibitors. Its 2,4-dichlorobenzyl group provides a distinct electronic and steric profile compared to mono-halogenated or unsubstituted benzyl analogs, allowing systematic exploration of potency and selectivity trade-offs against VIM-2, NDM-1, and IMP-1 enzymes, as established by class-level evidence [1].

Positive Control for Antibiotic Resistance Re-Sensitization Assays

Based on the proven ability of its scaffold to potentiate meropenem activity by up to 16-fold in VIM-producing Klebsiella pneumoniae clinical isolates [1], this compound can serve as a tailored positive control or assay standard in high-throughput screens designed to discover novel β-lactam potentiators, provided its exact potency is first validated in-house.

Co-crystallization Ligand for Di-Zinc Metallo-Enzyme Structural Biology

The crystallographically validated binding mode of the 4-ethyl aryl sulfide scaffold to the di-zinc active site of VIM-2 [1] indicates this compound is suitable for co-crystallography or soaking experiments aimed at resolving high-resolution structures of inhibitor-bound MBL states, guiding fragment-based drug design.

Application
Selection Property
Validation Focus
SAR probe for MBL inhibitor optimization
Arylthio pocket binding profile requires validation
Potency assessment against VIM-2, NDM-1, IMP-1 enzymatic inhibition assays
Screening control for β-lactam potentiator discovery
Re-sensitization activity in β-lactamase-producing isolates
Meropenem potentiation fold-change in VIM-Klebsiella (requires in-house validation)
Co-crystallization ligand for di-zinc MBL structural biology
Binding mode compatibility with VIM-2 active site
High-resolution inhibitor-bound MBL structure determination
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